![molecular formula C6H5F2NO B1455605 (2,3-Difluoro-4-pyridyl)methanol CAS No. 1227579-07-8](/img/structure/B1455605.png)
(2,3-Difluoro-4-pyridyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-4-pyridyl)methanol” is represented by the formula C6H5F2NO. The presence of fluorine atoms in the structure contributes to its interesting and unusual physical, chemical, and biological properties .
Scientific Research Applications
Catalytic Applications
Ammonium bifluoride has been utilized as an efficient catalyst in the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, including pyridyl methanols, to synthesize quinoxalines and pyrido[2,3-b]pyrazines. This process exhibits regioselective formation of disubstituted quinoxalines and 3-substituted pyrido[2,3-b]pyrazines, demonstrating the potential of pyridyl methanols in facilitating selective organic transformations (Lassagne et al., 2015).
Structural Chemistry
The structure of (4-Pyridyl)methyl N-phenylthiocarbamate, synthesized from (4-pyridyl)methanol, highlights the significance of pyridyl methanols in forming stable compounds with unique intermolecular interactions. The analysis of this compound reveals stabilizing N—H⋯N and C—H⋯π interactions, underscoring the role of pyridyl methanols in developing new materials and chemical entities (Xiao, Wang, & Jian, 2006).
Coordination Chemistry and Ligand Design
Studies on tris-pyridyl methanol derivatives have shown how remote substituents influence the thermodynamics and kinetics of metal (e.g., zinc) binding. These findings are crucial for the design of ligands in coordination chemistry, where pyridyl methanols serve as versatile building blocks for complex formation (Gong & Gibb, 2004).
Synthetic Chemistry
Ruthenium-catalyzed N-alkylation techniques have been developed using pyridyl methanols as alkylating agents for the synthesis of 2-N-pyridylmethyl benzonitriles. This methodology exemplifies the utility of pyridyl methanols in organic synthesis, particularly in the generation of bioactive compounds and intermediates (Chen et al., 2014).
Analytical and Theoretical Chemistry
Theoretical studies, such as those on (4-Bromophenyl)(pyridine-2yl)methanol, leverage density functional theory (DFT) to understand molecular structure, reactivity, and electronic properties. Such investigations provide deep insights into the chemical behavior of pyridyl methanols, aiding in the design of new compounds with desired characteristics (Trivedi, 2017).
properties
IUPAC Name |
(2,3-difluoropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNHJBKOBOVSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.